molecular formula Fe B1205532 Iron Fe-60 CAS No. 32020-21-6

Iron Fe-60

Cat. No. B1205532
CAS RN: 32020-21-6
M. Wt: 59.93407 g/mol
InChI Key: XEEYBQQBJWHFJM-RNFDNDRNSA-N
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Patent
US04684612

Procedure details

A 100X stock solution of iron and EDTA was prepared by dissolving 1.39 g of iron (II) sulfate heptahydrate and 1.86 g of disodium-EDTA in 500 ml of distilled, deionized water.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[CH2:14]([N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28])[CH2:15][N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19]>>[Fe:13].[CH2:15]([N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19])[CH2:14][N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
1.86 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
of distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[Fe]
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04684612

Procedure details

A 100X stock solution of iron and EDTA was prepared by dissolving 1.39 g of iron (II) sulfate heptahydrate and 1.86 g of disodium-EDTA in 500 ml of distilled, deionized water.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[CH2:14]([N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28])[CH2:15][N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19]>>[Fe:13].[CH2:15]([N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19])[CH2:14][N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
1.86 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
of distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[Fe]
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04684612

Procedure details

A 100X stock solution of iron and EDTA was prepared by dissolving 1.39 g of iron (II) sulfate heptahydrate and 1.86 g of disodium-EDTA in 500 ml of distilled, deionized water.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2:13].[CH2:14]([N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28])[CH2:15][N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19]>>[Fe:13].[CH2:15]([N:16]([CH2:21][C:22]([OH:24])=[O:23])[CH2:17][C:18]([OH:20])=[O:19])[CH2:14][N:25]([CH2:30][C:31]([OH:33])=[O:32])[CH2:26][C:27]([OH:29])=[O:28] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
1.86 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
of distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[Fe]
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.